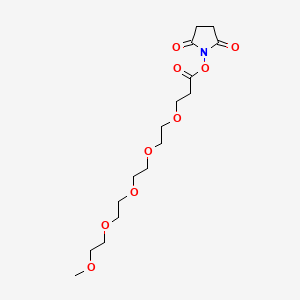
m-PEG5-NHS ester
Übersicht
Beschreibung
M-PEG5-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
NHS-Esters are widely used to label proteins non-selectively on free amino groups . A simple method to transform NHS-esters into site-specific protein labeling on N-terminal Cys residues has been reported . MESNA addition converts NHS-esters to chemoselective thioesters for N-Cys modification .Molecular Structure Analysis
The molecular weight of m-PEG5-NHS ester is 377.39 . The molecular formula is C16H27NO9 .Chemical Reactions Analysis
NHS esters are relatively selective for amino groups in proteins, most proteins have numerous Lys residues that can be heterogeneously modified by these reagents . NHS-ester-based covalent ligands conferring selectivity for lysines on specific protein targets have been reported .Physical And Chemical Properties Analysis
The mPEG modification increases the aqueous solubility of the resulting compound .Wissenschaftliche Forschungsanwendungen
Protein Labeling
The NHS ester can be used to label the primary amines (-NH2) of proteins . This is a common method for attaching tags or other molecules to proteins for various research applications.
Drug Delivery
The hydrophilic PEG spacer in m-PEG5-NHS ester increases solubility in aqueous media . This property makes it useful in drug delivery, where it can help improve the bioavailability of poorly soluble drugs.
Tissue Engineering
In tissue engineering, m-PEG5-NHS ester can be used to modify the surfaces of materials to make them more biocompatible . The PEGylation process can reduce protein adsorption and cell adhesion, which can help in the development of tissue scaffolds.
Gene Therapy
m-PEG5-NHS ester can be used in gene therapy for the PEGylation of vectors . This can help to increase the stability and reduce the immunogenicity of the vectors, improving their therapeutic efficacy.
Mechanism of Action Studies
m-PEG5-NHS ester finds diverse applications in elucidating the mechanisms of action of different drugs and compounds . By attaching a PEG chain to a drug or compound, researchers can track its distribution and interaction within biological systems.
Oligonucleotide Modification
m-PEG5-NHS ester can be used to modify amine-modified oligonucleotides . This can be useful in various research applications, such as the development of antisense and siRNA therapies.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO9/c1-21-6-7-23-10-11-25-13-12-24-9-8-22-5-4-16(20)26-17-14(18)2-3-15(17)19/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMFVGSOBIANGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG5-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)











![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)